1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
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Overview
Description
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalenes and pyridines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The imine and hydroxyl groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
1-((5-Chloro-pyridin-2-ylimino)methyl)naphthalen-2-ol: Similar structure with a chlorine substituent on the pyridine ring.
1-((4-Chloro-2,5-dimethoxy-phenylimino)methyl)naphthalen-2-ol: Contains additional methoxy groups on the phenyl ring.
1-((2-Hydroxy-5-nitro-phenylimino)methyl)naphthalen-2-ol: Features a nitro group on the phenyl ring.
Uniqueness
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a pyridine ring connected through an imine linkage. This structure allows it to form stable complexes with metal ions and exhibit a range of chemical reactivities and biological activities.
Properties
CAS No. |
789-58-2 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(pyridin-2-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H |
InChI Key |
VXEIALPYLNOWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O |
Origin of Product |
United States |
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